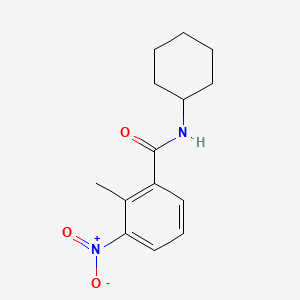
2-chloro-N-(4-chlorophenyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(4-chlorophenyl)-4-methylbenzamide, also known as CCMB or CC4, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of benzamides and is commonly used as a tool compound to study the biological effects of various proteins and enzymes.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(4-chlorophenyl)-4-methylbenzamide involves the inhibition of the enzymatic activity of its target proteins. 2-chloro-N-(4-chlorophenyl)-4-methylbenzamide binds to the active site of the enzyme and prevents the substrate from binding, thereby inhibiting the enzymatic reaction. The inhibition of these enzymes has been shown to have various biological effects such as anti-inflammatory, anti-cancer, and neuroprotective effects.
Biochemical and Physiological Effects:
2-chloro-N-(4-chlorophenyl)-4-methylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 2-chloro-N-(4-chlorophenyl)-4-methylbenzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-chloro-N-(4-chlorophenyl)-4-methylbenzamide has been shown to have neuroprotective effects by inhibiting the activity of enzymes that are involved in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-(4-chlorophenyl)-4-methylbenzamide has several advantages for use in lab experiments. It is a potent inhibitor of several enzymes and has been shown to have various biological effects. 2-chloro-N-(4-chlorophenyl)-4-methylbenzamide is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, 2-chloro-N-(4-chlorophenyl)-4-methylbenzamide also has some limitations. It has been shown to have off-target effects on some enzymes, which may limit its specificity. Additionally, 2-chloro-N-(4-chlorophenyl)-4-methylbenzamide may not be suitable for use in vivo due to its poor solubility and bioavailability.
Zukünftige Richtungen
There are several future directions for the use of 2-chloro-N-(4-chlorophenyl)-4-methylbenzamide in scientific research. One possible direction is the development of more potent and selective inhibitors of the enzymes targeted by 2-chloro-N-(4-chlorophenyl)-4-methylbenzamide. Additionally, 2-chloro-N-(4-chlorophenyl)-4-methylbenzamide could be used in combination with other compounds to enhance its biological effects. Another possible direction is the use of 2-chloro-N-(4-chlorophenyl)-4-methylbenzamide in drug discovery and development. The inhibition of the enzymes targeted by 2-chloro-N-(4-chlorophenyl)-4-methylbenzamide may provide a new avenue for the development of drugs for various diseases. Finally, 2-chloro-N-(4-chlorophenyl)-4-methylbenzamide could be used to study the role of these enzymes in various biological processes, which could lead to a better understanding of the mechanisms underlying these processes.
Synthesemethoden
The synthesis of 2-chloro-N-(4-chlorophenyl)-4-methylbenzamide involves the reaction of 4-chloroaniline with 2-chloro-4-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran (THF) and is typically carried out under reflux conditions. The resulting product is purified by column chromatography to obtain pure 2-chloro-N-(4-chlorophenyl)-4-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(4-chlorophenyl)-4-methylbenzamide has been extensively used in scientific research as a tool compound to study the biological effects of various proteins and enzymes. It has been shown to inhibit the activity of several enzymes such as human kynurenine aminotransferase II (KAT II), human nicotinamide N-methyltransferase (NNMT), and human histone deacetylase 6 (HDAC6). 2-chloro-N-(4-chlorophenyl)-4-methylbenzamide has also been used to study the role of these enzymes in various biological processes such as cancer, inflammation, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-chloro-N-(4-chlorophenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-2-7-12(13(16)8-9)14(18)17-11-5-3-10(15)4-6-11/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCYTKJIVSMINQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[4-(diethylamino)phenyl]-5-nitrobenzamide](/img/structure/B5888467.png)
![2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate](/img/structure/B5888475.png)


![2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5888490.png)

![1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5888509.png)


![4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5888526.png)
![5-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5888530.png)
![2-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5888544.png)